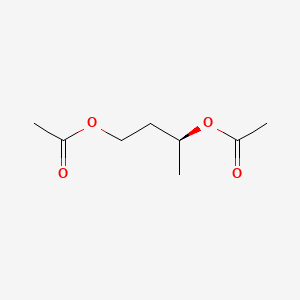
1,3-Butanediol diacetate, (+)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Butanediol diacetate, (+)- is an organic compound with the molecular formula C8H14O4 and a molecular weight of 174.1944 g/mol . It is also known by other names such as 1,3-Butylene diacetate, 1,3-Butylene glycol diacetate, and 1,3-Diacetoxybutane . This compound is a diester of 1,3-butanediol and acetic acid, and it is used in various industrial and research applications.
Preparation Methods
1,3-Butanediol diacetate, (+)- can be synthesized through several methods. One common synthetic route involves the esterification of 1,3-butanediol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials. Industrial production methods may involve continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
1,3-Butanediol diacetate, (+)- undergoes various chemical reactions, including:
Scientific Research Applications
1,3-Butanediol diacetate, (+)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various chemical intermediates.
Biology: The compound is studied for its potential effects on metabolic pathways and redox homeostasis.
Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Butanediol diacetate, (+)- involves its hydrolysis to 1,3-butanediol and acetic acid. The 1,3-butanediol can then be further metabolized in biological systems to produce β-hydroxybutyrate, which plays a role in energy metabolism and redox homeostasis . The molecular targets and pathways involved include enzymes responsible for ester hydrolysis and metabolic pathways related to ketone body production .
Comparison with Similar Compounds
1,3-Butanediol diacetate, (+)- can be compared with other similar compounds such as:
1,3-Butanediol: A diol with similar metabolic pathways but lacking the ester groups.
1,4-Butanediol: Another diol with different chemical properties and applications.
1,2-Butanediol: A structural isomer with distinct reactivity and uses.
1,3-Butanediol diacetate, (+)- is unique due to its ester functional groups, which provide different reactivity and applications compared to its diol counterparts .
Properties
CAS No. |
140459-98-9 |
|---|---|
Molecular Formula |
C8H14O4 |
Molecular Weight |
174.19 g/mol |
IUPAC Name |
[(3S)-3-acetyloxybutyl] acetate |
InChI |
InChI=1S/C8H14O4/c1-6(12-8(3)10)4-5-11-7(2)9/h6H,4-5H2,1-3H3/t6-/m0/s1 |
InChI Key |
MPAGVACEWQNVQO-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](CCOC(=O)C)OC(=O)C |
Canonical SMILES |
CC(CCOC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



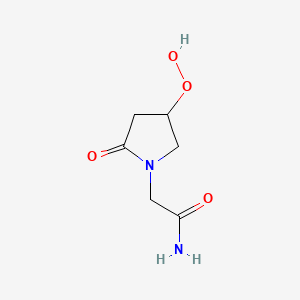


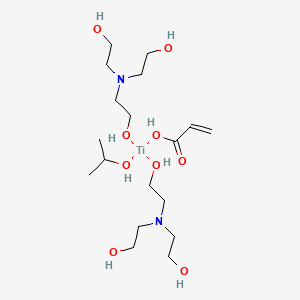
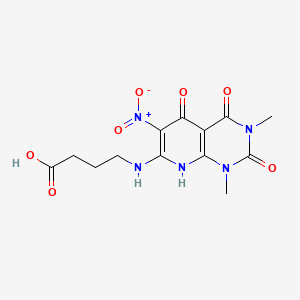

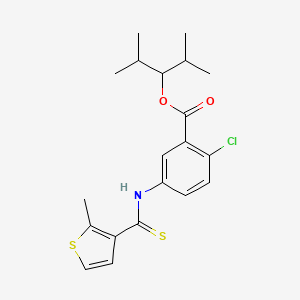
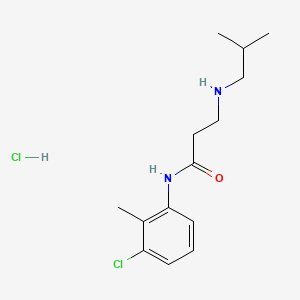
![2-[Bis(2-hydroxyethyl)amino]ethanol;octadecyl 2-methylprop-2-enoate;prop-2-enoic acid](/img/structure/B12704389.png)
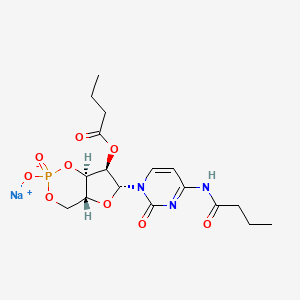
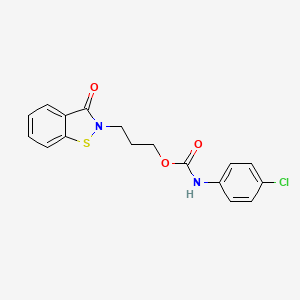

![[2-[[2-Hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]amino]-2-oxoethyl]trimethylammonium chloride](/img/structure/B12704427.png)
